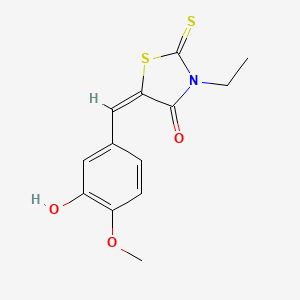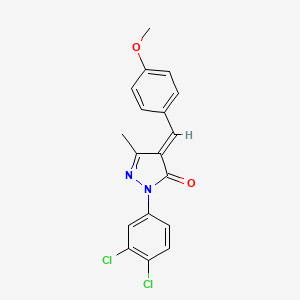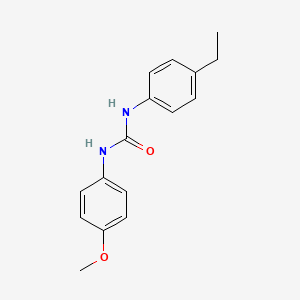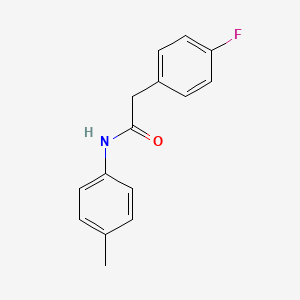![molecular formula C22H16Cl4N2O4 B3870134 N,N'-1,4-phenylenebis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B3870134.png)
N,N'-1,4-phenylenebis[2-(2,4-dichlorophenoxy)acetamide]
説明
N,N'-1,4-phenylenebis[2-(2,4-dichlorophenoxy)acetamide], commonly known as PPDA, is a synthetic compound that belongs to the family of amides. PPDA has been widely used in scientific research due to its unique chemical structure and properties.
作用機序
PPDA inhibits the activity of PP2A by binding to the catalytic subunit of PP2A. This leads to the accumulation of phosphorylated proteins, which can result in cell death. PPDA has also been shown to inhibit the activity of other phosphatases, such as protein phosphatase 1 (PP1) and protein phosphatase 4 (PP4), although the mechanism of inhibition is not well understood.
Biochemical and Physiological Effects:
PPDA has been shown to have anticancer properties in vitro and in vivo. PPDA has been shown to induce cell death in cancer cells by inhibiting PP2A activity. PPDA has also been shown to inhibit the growth of cancer cells by inhibiting the activity of other phosphatases, such as PP1 and PP4. PPDA has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
実験室実験の利点と制限
PPDA is a useful tool for studying the role of PP2A and other phosphatases in biological processes. PPDA is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, PPDA has some limitations for lab experiments. PPDA is toxic to cells at high concentrations, which can limit its use in some experiments. PPDA can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on PPDA. One direction is to study the mechanism of inhibition of PP1 and PP4 by PPDA. Another direction is to investigate the potential use of PPDA as a therapeutic agent for cancer and inflammatory diseases. PPDA could also be used as a tool to study the role of phosphatases in other biological processes, such as development and differentiation. Finally, the development of new synthetic methods for PPDA could lead to the discovery of new compounds with improved properties.
科学的研究の応用
PPDA has been extensively used in scientific research as a tool to study various biological processes. PPDA has been shown to inhibit the activity of protein phosphatase 2A (PP2A), which is a serine/threonine phosphatase that plays a critical role in cell signaling, cell cycle regulation, and apoptosis. PPDA has also been used to study the role of PP2A in cancer development and progression. PPDA has been shown to induce cell death in cancer cells by inhibiting PP2A activity.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl4N2O4/c23-13-1-7-19(17(25)9-13)31-11-21(29)27-15-3-5-16(6-4-15)28-22(30)12-32-20-8-2-14(24)10-18(20)26/h1-10H,11-12H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCCWLNAYGSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B3870072.png)

![nicotinaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3870078.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B3870084.png)

![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B3870098.png)

![4-[3-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxo-1-propen-1-yl]-N-phenylbenzenesulfonamide](/img/structure/B3870116.png)
![2'-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3870121.png)
![5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3870124.png)


![4-[3-(4-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B3870144.png)
![1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3870151.png)